Subnanomolar Affinity for Peripheral Benzodiazepine Receptor (PBR) Defines a Distinct Target Profile
1-[2-(Pyridin-2-yl)ethyl]-1,4-diazepane exhibits a high-affinity interaction with the rat peripheral benzodiazepine receptor (PBR), also known as TSPO. This activity profile is a key differentiator from its structural analog, 1-(pyridin-3-yl)-1,4-diazepane, which is primarily characterized as a ligand for nicotinic acetylcholine receptors (nAChRs) [1]. The target compound's PBR binding affinity was quantified in vitro [2].
| Evidence Dimension | In vitro binding affinity (IC50) |
|---|---|
| Target Compound Data | 2.20 nM |
| Comparator Or Baseline | 1-(pyridin-3-yl)-1,4-diazepane (CAS 223796-20-1) for α4β2 nAChR (Ki = 0.720 nM) |
| Quantified Difference | Qualitatively different primary target (PBR/TSPO vs. nAChR). The quantitative shift from sub-nanomolar nAChR affinity to sub-nanomolar PBR affinity highlights a distinct target profile. |
| Conditions | In vitro binding assay against PBR in normal rat brain homogenate. |
Why This Matters
For researchers focused on neuroinflammation, steroidogenesis, or mitochondrial function, this compound provides a validated, high-affinity probe for PBR/TSPO, a target not meaningfully engaged by the nAChR-focused 1-(pyridin-3-yl)-1,4-diazepane analogs.
- [1] BindingDB. Affinity data for 1-(pyridin-3-yl)-1,4-diazepane (NS3531) against α4β2 nAChR. View Source
- [2] BindingDB. Affinity data for 1-[2-(pyridin-2-yl)ethyl]-1,4-diazepane against peripheral benzodiazepine receptor (PBR). View Source
